molecular formula C11H13ClO3 B8653466 4-(5-Chloro-2-methoxyphenyl)butanoic acid CAS No. 63213-95-6

4-(5-Chloro-2-methoxyphenyl)butanoic acid

Cat. No. B8653466
CAS RN: 63213-95-6
M. Wt: 228.67 g/mol
InChI Key: MSOJPOUMDCUNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-2-methoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Chloro-2-methoxyphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chloro-2-methoxyphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63213-95-6

Product Name

4-(5-Chloro-2-methoxyphenyl)butanoic acid

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H13ClO3/c1-15-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

MSOJPOUMDCUNHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The acid compound of step 1 above is added to a stirring mixture of toluene (22 ml), conc HCl (41 ml), water (17 ml) and the recovered product of mossy zinc (22.2 g) and mercuric chloride (2.2 g) stirred in an aqueous HCl solution for about 10 minutes. The mixture is stirred under reflux for about 16 hours, diluted with water, extracted with ethyl acetate and the organic layer is dried filtered and evaporated. The residue is taken up in 10% aqueous NaOH, and dimethyl sulfate (about 25 ml) added to the mixture which is heated to 80° C. The mixture is stirred at a constant temperature for about 4 hours, cooled, acidified and the resulting precipitate is filtered dried and used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
22.2 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.